N-Methyl pemetrexed

Description

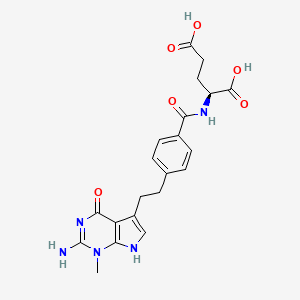

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKULRGFPYBAJTE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869791-42-4 | |

| Record name | N-Methyl pemetrexed | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869791424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl)ethyl] benzoyl]amino]-pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL PEMETREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDJ47U4SYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Analysis of N-Methyl Pemetrexed

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl pemetrexed, a known process-related impurity in the synthesis of the anticancer drug pemetrexed. The document details the synthetic context in which this compound is formed, methods for its isolation and characterization, and the broader mechanistic context of the parent compound, pemetrexed.

Introduction to Pemetrexed and the N-Methyl Impurity

Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its mechanism of action involves the inhibition of several key enzymes in folate metabolism, thereby disrupting the synthesis of purine and pyrimidine nucleotides necessary for DNA and RNA synthesis.[3]

During the synthesis of pemetrexed disodium, several process-related impurities can form. One such impurity, consistently observed at low levels (approximately 0.02%), has been identified as the N-methyl derivative of pemetrexed. Understanding the formation, identification, and control of such impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the synthesis of pemetrexed and the concurrent formation of this compound.

Synthesis of Pemetrexed and Formation of this compound

The synthesis of pemetrexed is a multi-step process. A common convergent synthesis approach involves the coupling of two key intermediates, followed by saponification.

General Pemetrexed Synthesis Workflow

A documented method for pemetrexed synthesis involves the following key steps:

-

Activation and Coupling: A p-toluenesulfonic acid salt intermediate is prepared. The carboxylic acid is activated using an agent like 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of N-methylmorpholine (NMM). This activated ester is then reacted with diethyl L-glutamate.

-

Saponification: The resulting peptide coupling product is then saponified, typically using a base such as sodium hydroxide, to produce the diacid form of pemetrexed.

-

Salt Formation: The diacid is then converted to the disodium salt, often under anhydrous conditions with a reagent like sodium methoxide.

The workflow for identifying the source of the N-Methyl impurity within this synthesis is outlined below.

Formation Mechanism of this compound

Research into the origin of the N-Methyl impurity has pointed to the peptide coupling step. It is suggested that the decomposition of an excess of the CDMT·NMM complex generates a methylating agent. This agent is then capable of methylating the N1-nitrogen of the dezazaguanine moiety of the pemetrexed precursor, resulting in the formation of the N-Methyl impurity. The source was specifically identified as the methyl groups on the coupling agent 2,6-Dimethoxy-1,3,5-triazine (CDMT).

Experimental Protocols

Isolation of this compound

A detailed protocol for the isolation of this compound from a production batch of Pemetrexed Disodium Heptahydrate has been published.

-

Method: Preparative reversed-phase High-Performance Liquid Chromatography (HPLC).

-

Column: Kromasil C18 (50 mm × 250 mm, 10 μm).

-

Mobile Phase: A gradient of acetonitrile (12% to 25% over 25 minutes) with an ammonium formate buffer (pH 3.5).

-

Sample Preparation: A 100 mg/mL solution of Pemetrexed Disodium Heptahydrate in water is used, requiring repeated injections.

-

Post-Processing: The combined fractions containing the impurity are collected, concentrated by rotary evaporation, and then lyophilized to yield the isolated this compound.

Synthesis of this compound Standard

For quality control and analytical method validation, a reference standard of this compound is necessary. A facile synthetic protocol has been described for this purpose. While the full step-by-step procedure is proprietary, the general approach involves the targeted methylation of a suitable pemetrexed intermediate, followed by purification and characterization.

Quantitative Data Summary

The following table summarizes the key quantitative aspects related to the this compound impurity.

| Parameter | Value / Condition | Source |

| Typical Impurity Level | ~0.02% | |

| ICH Identification Threshold | > 0.10% (for dose < 2 g/day ) | |

| ICH Qualification Threshold | > 0.05% (for dose > 2 g/day ) | |

| Isolation Method | Preparative RP-HPLC | |

| HPLC Column | Kromasil C18 (50 mm × 250 mm, 10 μm) | |

| Mobile Phase Gradient | 12% to 25% Acetonitrile | |

| Buffer | Ammonium Formate (pH 3.5) |

Mechanism of Action and Signaling Pathways of Pemetrexed

To fully appreciate the context of pemetrexed and its impurities, it is essential to understand its mechanism of action. Pemetrexed is a multi-targeted antifolate that primarily inhibits three enzymes crucial for nucleotide synthesis.

-

Thymidylate Synthase (TS)

-

Dihydrofolate Reductase (DHFR)

-

Glycinamide Ribonucleotide Formyltransferase (GARFT)

Inhibition of these enzymes depletes the cellular pools of thymidine and purine nucleotides, which are essential for DNA and RNA synthesis, leading to S-phase arrest and apoptosis in cancer cells.

Beyond its primary targets, pemetrexed treatment induces complex cellular responses involving several signaling pathways. These downstream effects contribute to its overall antitumor activity.

-

Apoptosis Pathways: Pemetrexed has been shown to induce both intrinsic and extrinsic apoptosis through the activation of ATM/p53-dependent and -independent signaling. This involves the upregulation of pro-apoptotic proteins like Bax, PUMA, Fas, DR4, and DR5, and the activation of caspases.

-

Akt/mTOR Pathway: Studies have indicated that pemetrexed can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.

-

Immune Modulation: Pemetrexed can also modulate the tumor microenvironment. It has been shown to increase the expression of PD-L1 on some cancer cells, an effect dependent on the ERK and NF-κB pathways. This provides a rationale for combination therapies with immune checkpoint inhibitors.

References

- 1. Pemetrexed induces both intrinsic and extrinsic apoptosis through ataxia telangiectasia mutated/p53-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of a promising new agent--pemetrexed disodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl Pemetrexed: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl pemetrexed, identified chemically as (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid, is primarily recognized as a process-related impurity in the synthesis of the multi-targeted antifolate cancer therapeutic, Pemetrexed.[1][2][3][4][5] As an impurity, its characterization and control are of significant importance in the manufacturing and quality assurance of Pemetrexed to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and analytical methodologies for its identification and quantification.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |

| Synonyms | Pemetrexed EP Impurity A, Pemetrexed Impurity 2 | |

| CAS Number | 869791-42-4 | |

| Molecular Formula | C₂₁H₂₃N₅O₆ | |

| Molecular Weight | 441.44 g/mol | |

| Exact Mass | 441.164825 | |

| Density (predicted) | 1.5 ± 0.1 g/cm³ | |

| LogP (predicted) | -1.34 | |

| Index of Refraction (predicted) | 1.698 | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in DMSO. Specific solubility data in other solvents is not readily available. |

Synthesis and Formation

This compound is not typically synthesized as a primary target but is formed as an impurity during the synthesis of Pemetrexed. Its formation is particularly noted during the peptide coupling step, where 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM) are used as coupling agents. The decomposition of the excess CDMT·NMM complex can generate a methylating agent that methylates the N1-position of the pyrrolo[2,3-d]pyrimidine ring system of Pemetrexed.

A potential synthetic route for an intermediate of this compound (Pemetrexed Impurity A) involves the reaction of 1-methylguanidine with ethyl cyanoacetate to form 2,6-diamino-4-carbonyl-1-methylpyrimidine. This intermediate is then reacted with 4-(4-carbonyl-3-bromobutyl)methyl benzoate to yield a key intermediate for the synthesis of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

A validated stability-indicating reverse-phase HPLC method is the primary technique for the detection and quantification of this compound in Pemetrexed drug substance and product.

Methodology:

-

Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.02 M sodium dihydrogen phosphate with 0.1% formic acid, pH 3.8) and an organic modifier like acetonitrile.

-

Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.

-

Detection: UV detection at approximately 230-240 nm is suitable for monitoring.

-

Sample Preparation: Samples are dissolved in a suitable diluent, such as a mixture of methanol and water (1:1 v/v).

Workflow for HPLC Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: The presence of a singlet corresponding to the N-methyl group is a key diagnostic signal to differentiate it from Pemetrexed.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent.

-

Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Spectral Analysis: The spectrum will show a signal for the carbon of the N-methyl group, in addition to the other carbon signals of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Methodology:

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

-

Analysis: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺. The accurate mass measurement can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can be performed to obtain structural information. The fragmentation pattern would be expected to show losses of the glutamic acid moiety and other characteristic fragments of the pemetrexed backbone.

Biological Context: The Pemetrexed Signaling Pathway

This compound is biologically relevant primarily in the context of its parent compound, Pemetrexed. Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes in the folate-mediated one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication. The primary targets of Pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, Pemetrexed disrupts the de novo synthesis of purines and thymidine, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of this compound as an impurity needs to be controlled, as its own biological activity and potential interference with the action of Pemetrexed are not well characterized.

Conclusion

This compound is a critical impurity to monitor in the production of the anticancer drug Pemetrexed. This guide has provided a summary of its known chemical and physical properties, its formation during synthesis, and the analytical methods used for its characterization. While there is a lack of extensive experimental data on some of its physicochemical properties, the information provided here serves as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality and safety of Pemetrexed. The provided diagrams illustrate the key relationships in its formation and the biological context in which it is relevant.

References

- 1. CN104292232A - Synthesis method for intermediate of impurity A of pemetrexed disodium - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Pemetrexed EP Impurity A | 869791-42-4 | SynZeal [synzeal.com]

- 5. Pemetrexed EP Impurity A (this compound) : Venkatasai Life Sciences [venkatasailifesciences.com]

N-Methyl Pemetrexed: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the mechanism of action of antifolate antimetabolites, with a primary focus on the well-characterized drug pemetrexed. Currently, N-Methyl pemetrexed is predominantly documented in scientific literature as an impurity of pemetrexed, and dedicated studies detailing its specific mechanism of action, enzyme kinetics, and cellular uptake are not publicly available.[1][2][3] Therefore, this guide outlines the established mechanism of the parent compound, pemetrexed, and explores the impact of methylation on the pyrrolo[2,3-d]pyrimidine scaffold by examining a closely related analog, 6-Methyl pemetrexed. This comparative approach offers insights into how structural modifications, such as methylation, can influence the pharmacological properties of this class of drugs.

The Pemetrexed Backbone: A Multi-Targeted Antifolate

Pemetrexed exerts its anticancer effects by disrupting the folate-dependent metabolic pathways essential for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[4][5] Its mechanism can be dissected into three key stages: cellular uptake, intracellular activation, and inhibition of key metabolic enzymes.

Cellular Uptake

Pemetrexed enters cancer cells through various transport proteins. The primary route of administration is via the reduced folate carrier (RFC) , a ubiquitously expressed transporter. Additionally, the proton-coupled folate transporter (PCFT) and folate receptors (FRs) , particularly FRα and FRβ, which are often overexpressed in certain tumors, serve as alternative entry points.

Intracellular Activation: Polyglutamylation

Once inside the cell, pemetrexed is converted into its more active and retained forms through a process called polyglutamylation . The enzyme folylpolyglutamate synthetase (FPGS) sequentially adds glutamate residues to the pemetrexed molecule. These polyglutamated forms are more potent inhibitors of the target enzymes and have a longer intracellular half-life due to their increased size and negative charge, which hinders their efflux from the cell.

Inhibition of Key Enzymes in Nucleotide Synthesis

The polyglutamated forms of pemetrexed inhibit multiple key enzymes involved in the de novo synthesis of purines and thymidylate:

-

Thymidylate Synthase (TS): Pemetrexed is a potent inhibitor of TS, the enzyme responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.

-

Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, which is essential for regenerating the tetrahydrofolate (THF) cofactors required for both purine and thymidylate synthesis.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the early steps of de novo purine synthesis, and its inhibition by pemetrexed disrupts the formation of purine nucleotides.

The multi-targeted nature of pemetrexed contributes to its broad antitumor activity and may help to overcome resistance mechanisms that can arise from the upregulation of a single target enzyme.

Quantitative Data: Pemetrexed Enzyme Inhibition

The following table summarizes the inhibitory activity of pemetrexed and its polyglutamated forms against its key target enzymes.

| Enzyme Target | Inhibitor | Ki (nM) |

| Thymidylate Synthase (TS) | Pemetrexed | 1.3 |

| Pemetrexed-Glu5 | 1.3 | |

| Dihydrofolate Reductase (DHFR) | Pemetrexed | 7.2 |

| Pemetrexed-Glu5 | 7.2 | |

| GARFT | Pemetrexed | 65 |

| Pemetrexed-Glu5 | 9.3 |

Data presented are representative values from preclinical studies and may vary depending on the experimental conditions.

The Impact of Methylation: Insights from 6-Methyl Pemetrexed

While specific data for this compound is lacking, studies on 6-Methyl substituted pemetrexed provide valuable insights into how methylation of the core pyrrolo[2,3-d]pyrimidine structure can significantly alter the drug's properties, particularly its cellular uptake mechanism.

Research has shown that the addition of a methyl group at the 6-position of the pyrrole ring abolishes transport by the Reduced Folate Carrier (RFC) . This is a significant modification, as RFC is a primary route of entry for pemetrexed into both healthy and cancerous cells. The loss of RFC transport is attributed to steric hindrance within the transporter's binding site.

Crucially, this modification has a modest impact on the transport via Folate Receptors (FRs) and the Proton-Coupled Folate Transporter (PCFT) . Since many tumors overexpress FRs and PCFT, 6-Methyl pemetrexed demonstrates a more tumor-selective transport profile. This targeted delivery could potentially lead to a wider therapeutic window and reduced systemic toxicity compared to the parent compound.

Comparative Cellular Activity

The following table summarizes the in vitro growth inhibition of pemetrexed and 6-Methyl pemetrexed in a human nasopharyngeal cancer cell line (KB).

| Compound | IC50 (nM) |

| Pemetrexed | 4.4 |

| 6-Methyl Pemetrexed | 6.8 |

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

These findings suggest that while altering the transporter selectivity, 6-methylation preserves the potent antiproliferative activity of the pemetrexed scaffold.

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of Pemetrexed Action

Caption: Pemetrexed cellular uptake, activation, and multi-targeted inhibition of nucleotide synthesis.

Experimental Workflow for Antifolate Evaluation

Caption: Generalized workflow for the preclinical evaluation of novel antifolate compounds.

Experimental Protocols

Detailed experimental protocols for the assays mentioned above are extensive. Below are summaries of the core methodologies.

Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potency (Ki) of the compound against target enzymes (TS, DHFR, GARFT).

-

General Protocol:

-

Recombinant human enzymes are purified.

-

Enzyme activity is measured using spectrophotometric assays that monitor the consumption of a substrate or the formation of a product.

-

For TS, the conversion of dUMP to dTMP is monitored.

-

For DHFR, the oxidation of NADPH is followed.

-

For GARFT, the formylation of glycinamide ribonucleotide is measured.

-

Assays are performed in the presence of varying concentrations of the inhibitor to determine the Ki value.

-

Cellular Uptake Studies

-

Objective: To characterize the transport mechanism of the compound into cancer cells.

-

General Protocol:

-

The compound is radiolabeled (e.g., with 3H or 14C).

-

Cancer cell lines with known transporter expression levels (e.g., RFC, FR, PCFT) are cultured.

-

Cells are incubated with the radiolabeled compound for various time points.

-

Uptake is terminated by washing with ice-cold buffer.

-

Intracellular radioactivity is measured by scintillation counting to determine the rate and extent of uptake.

-

Competition assays with known substrates of specific transporters are performed to identify the primary uptake mechanisms.

-

Polyglutamylation Assay

-

Objective: To assess the extent and rate of intracellular polyglutamylation of the compound.

-

General Protocol:

-

Cancer cells are incubated with the compound for different durations.

-

Cells are lysed, and the intracellular contents are extracted.

-

The parent compound and its polyglutamated metabolites are separated using high-performance liquid chromatography (HPLC).

-

The different species are detected and quantified, typically by UV absorbance or mass spectrometry.

-

Conclusion

While this compound is currently characterized as an impurity, the extensive research on its parent compound, pemetrexed, provides a robust framework for understanding its potential mechanism of action. The core principles of antifolate pharmacology—cellular uptake, intracellular polyglutamylation, and multi-enzyme inhibition—would likely apply. Furthermore, the study of analogs like 6-Methyl pemetrexed highlights the profound impact that subtle chemical modifications can have on the pharmacological profile of this class of drugs, particularly in modulating transporter selectivity to enhance tumor targeting. Further research is warranted to elucidate the specific biological activities of this compound and determine if it possesses a unique and potentially advantageous therapeutic profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:869791-42-4 | Chemsrc [chemsrc.com]

- 3. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Biological Activity of Pemetrexed Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of pemetrexed and its analogs. Pemetrexed, a multi-targeted antifolate, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3][4] Its analogs are being extensively researched to improve efficacy, selectivity, and overcome resistance. This document details their mechanism of action, inhibitory activities, and the experimental protocols used for their evaluation.

Mechanism of Action: Multi-Targeted Folate Pathway Inhibition

Pemetrexed and its analogs exert their cytotoxic effects by disrupting the folate-dependent metabolic processes essential for cell replication.[2] Upon entering the cell, these compounds are polyglutamated, a process that enhances their intracellular retention and inhibitory potency against key enzymes in the purine and pyrimidine biosynthesis pathways.

The primary targets of pemetrexed and its analogs are:

-

Thymidylate Synthase (TS): This enzyme is crucial for the de novo synthesis of thymidylate, a necessary precursor for DNA synthesis. Inhibition of TS leads to "thymineless death."

-

Dihydrofolate Reductase (DHFR): DHFR is responsible for regenerating tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine synthesis pathway.

The multi-targeted nature of these compounds contributes to their broad antitumor activity.

Quantitative Biological Data

The following tables summarize the quantitative biological activity of pemetrexed and selected analogs against key enzyme targets and various cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for comparing the potency and selectivity of different analogs.

Table 1: Enzyme Inhibitory Activity of Pemetrexed and Analogs

| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Reference(s) |

| Pemetrexed | TS | - | 1.3 - 5.3 | |

| DHFR | 7.2 | - | ||

| GARFT | 65 | - | ||

| Analog 1 (details) | TS | Data | Data | Citation |

| Analog 2 (details) | DHFR | Data | Data | Citation |

| Analog 3 (details) | GARFT | Data | Data | Citation |

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are dependent on assay conditions. Data for specific analogs would be populated here from relevant literature.

Table 2: In Vitro Cytotoxicity of Pemetrexed and Analogs

| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference(s) |

| Pemetrexed | MSTO-211H | Mesothelioma | 31.8 | |

| TCC-MESO-2 | Mesothelioma | 32.3 | ||

| A549 | NSCLC | 49.9 (72h) | ||

| PC9 | NSCLC | 76.6 (72h) | ||

| SNU-601 | Gastric Cancer | 17 | ||

| SNU-16 | Gastric Cancer | 36 | ||

| Pemetrexed-Resistant | MSTO-211H_R | Mesothelioma | 413.6 | |

| Pemetrexed-Resistant | TCC-MESO-2_R | Mesothelioma | 869.2 | |

| Analog X | Cell Line | Cancer Type | Data | Citation |

Note: GI50 (half-maximal growth inhibition) and IC50 values can vary based on the cell line and the duration of drug exposure.

Signaling Pathways and Cellular Effects

Pemetrexed and its analogs induce apoptosis through complex signaling cascades.

Pemetrexed-Induced Apoptosis

Pemetrexed treatment leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of a caspase cascade, ultimately leading to programmed cell death.

Caption: Pemetrexed-induced apoptosis signaling pathway.

Modulation of the Akt Signaling Pathway

Pemetrexed has also been shown to modulate the Akt signaling pathway, a key regulator of cell survival and proliferation. The activation of Akt by pemetrexed can lead to S-phase cell cycle arrest and, paradoxically, can also contribute to apoptosis.

Caption: Pemetrexed's influence on the Akt signaling pathway.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation of pemetrexed analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Pemetrexed or analog stock solution (in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pemetrexed analog in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 or GI50 value.

-

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR.

Materials:

-

Recombinant human DHFR enzyme

-

DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolate (DHF) substrate

-

NADPH

-

Pemetrexed or analog stock solution

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of DHFR enzyme, DHF, and NADPH in the assay buffer. Keep all solutions on ice.

-

Prepare serial dilutions of the inhibitor.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Inhibitor at various concentrations (or vehicle for control)

-

DHFR enzyme

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding a mixture of DHF and NADPH to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzyme Inhibition Assay

This assay spectrophotometrically measures the production of 5,8-dideaza-tetrahydrofolate.

Materials:

-

Recombinant human GARFT enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (fDDF)

-

Pemetrexed or analog stock solution

-

UV-transparent cuvettes or 96-well plate

-

Spectrophotometer

Procedure:

-

Assay Mixture Preparation:

-

Prepare a reaction mixture containing assay buffer, GAR, and fDDF.

-

Prepare serial dilutions of the inhibitor.

-

-

Reaction Measurement:

-

In a cuvette or well, combine the reaction mixture with the inhibitor at various concentrations.

-

Initiate the reaction by adding the GARFT enzyme.

-

Monitor the increase in absorbance at 295 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percent inhibition relative to the uninhibited control.

-

Calculate the IC50 value from a dose-response curve.

-

Experimental and Logical Workflow

The evaluation of novel pemetrexed analogs typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Caption: A typical experimental workflow for the evaluation of pemetrexed analogs.

Conclusion

The development of novel pemetrexed analogs holds significant promise for advancing cancer therapy. A thorough understanding of their biological activity, including their inhibitory profiles against key folate pathway enzymes and their effects on cellular signaling pathways, is paramount. The standardized experimental protocols outlined in this guide provide a framework for the robust evaluation and comparison of these next-generation antifolates, facilitating the identification of candidates with improved therapeutic indices.

References

- 1. Frontiers | Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma [frontiersin.org]

- 2. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro and in vivo efficacy in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl Pemetrexed (CAS No. 869791-42-4): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl pemetrexed, with the Chemical Abstracts Service (CAS) number 869791-42-4, is primarily recognized as a process-related impurity in the manufacturing of the multitargeted antifolate drug, pemetrexed. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, formation during synthesis, and the analytical methodologies for its isolation and characterization. While the biological activity of its parent compound, pemetrexed, is well-documented, this whitepaper will also touch upon the inferred pharmacological context of this compound, drawing from the established mechanism of action of pemetrexed as a cytotoxic agent. The information presented herein is intended to support researchers and professionals in drug development and quality control in understanding and managing this specific impurity.

Introduction

Pemetrexed is a potent antifolate agent that disrupts folate-dependent metabolic processes essential for cell replication by inhibiting key enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2][3][4][5] Its efficacy in the treatment of malignant pleural mesothelioma and non-small cell lung cancer has established it as a critical chemotherapeutic agent. The synthesis of complex molecules like pemetrexed invariably leads to the formation of impurities, which must be rigorously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. This compound has been identified as such a process-related impurity. This document serves as a technical resource on this compound, consolidating available data on its chemical properties, synthesis, and analysis.

Chemical and Physical Properties

This compound is a derivative of pemetrexed where a methyl group is attached to a nitrogen atom within the pyrrolo[2,3-d]pyrimidine core. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 869791-42-4 | |

| Molecular Formula | C₂₁H₂₃N₅O₆ | |

| Molecular Weight | 441.44 g/mol | |

| IUPAC Name | (2S)-2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |

| Synonyms | Pemetrexed EP Impurity A, (4-(2-(2-amino-1-methyl-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acid |

Synthesis and Formation

This compound is not typically synthesized as a primary therapeutic agent but rather emerges as an impurity during the synthesis of pemetrexed.

Mechanism of Formation

The formation of this compound has been linked to the peptide coupling step in the synthesis of pemetrexed. Specifically, when condensing the benzoic acid intermediate with diethyl L-glutamate using 2-chloro-4,6-dimethoxytriazine (CDMT) as a coupling agent in the presence of N-methylmorpholine (NMM), a methylating agent can be generated. This agent is capable of methylating the N1-nitrogen of the dezazaguanine moiety, leading to the formation of this compound. The level of this impurity has been consistently observed at approximately 0.02% in production batches.

Experimental Protocols for Isolation and Synthesis

Isolation of this compound from Pemetrexed Batches:

-

Method: Preparative reversed-phase High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: A 100 mg/mL solution of Pemetrexed Disodium Heptahydrate in water.

-

Column: Kromasil C18 (50 mm × 250 mm, 10 μm).

-

Mobile Phase: A gradient of ammonium formate buffer (pH 3.5) and acetonitrile (12% to 25% acetonitrile over 25 minutes).

-

Post-Chromatography: The fractions containing this compound are combined, concentrated by rotary evaporation, and then lyophilized to yield the isolated impurity.

Facile Synthetic Protocol for this compound: While detailed step-by-step public protocols for the de novo synthesis of this compound are sparse, facile synthetic methods have been developed for its preparation as a reference standard for quality control. These methods generally adapt the known synthesis of pemetrexed, potentially with modifications to promote the N-methylation.

Analytical Methodologies

The detection and quantification of this compound as an impurity in pemetrexed drug substance and product are critical for quality control.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the standard for analyzing pemetrexed and its related substances, including this compound.

Typical HPLC Method Parameters:

-

Column: Hypersil BDS C18 (100 x 4.6mm, 3µm).

-

Mobile Phase: A gradient mixture of 0.02M sodium dihydrogen phosphate with 0.1% formic acid (pH 3.8) and acetonitrile.

-

Flow Rate: 1.2 mL/min.

-

Detection: UV at 240 nm.

-

Diluent: Methanol:water (1:1).

Biological Activity and Mechanism of Action (Inferred)

There is a notable absence of publicly available data on the specific biological activity, cytotoxicity, or mechanism of action of this compound. However, given its structural similarity to pemetrexed, it is plausible that it may also function as an antifolate agent.

Pemetrexed's Mechanism of Action

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes crucial for the de novo synthesis of purine and pyrimidine nucleotides. This inhibition leads to the arrest of DNA and RNA synthesis, ultimately causing cell death, particularly in rapidly dividing cancer cells.

It is hypothesized that this compound might exhibit similar, albeit potentially altered, inhibitory activity against these enzymes. However, without experimental data, this remains speculative. The methylation at the N1-position could influence its binding affinity to the target enzymes or its transport into cells, thereby modulating its potency.

Conclusion

This compound (CAS No. 869791-42-4) is a well-characterized process-related impurity in the synthesis of pemetrexed. Its formation is understood to occur during the peptide coupling step, and robust analytical methods, primarily RP-HPLC, are established for its detection and control. While there is a lack of direct biological data for this compound, its structural relationship to pemetrexed suggests a potential for antifolate activity. For professionals in pharmaceutical development and manufacturing, a thorough understanding of the formation and analytical control of this impurity is essential for ensuring the quality and safety of pemetrexed-based therapies. Further research into the biological and toxicological profile of this compound would be beneficial for a more complete risk assessment.

References

- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Unseen Player: An In-depth Technical Guide on the Role of N-Methyl Pemetrexed as an Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed, a multi-targeted antifolate, is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma. Its mechanism of action relies on the inhibition of key enzymes in the folate pathway, ultimately disrupting DNA synthesis in rapidly dividing cancer cells. As with any synthetically derived pharmaceutical agent, the purity of the final active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide delves into the significance of a critical process-related impurity, N-Methyl pemetrexed. This document provides a comprehensive overview of its formation, analytical quantification, potential pharmacological and toxicological implications, and the regulatory landscape governing its presence in pemetrexed drug products.

The Genesis of an Impurity: Formation and Quantification of this compound

This compound is a known process-related impurity that can arise during the synthesis of pemetrexed. Its formation is primarily associated with the use of specific reagents in the coupling steps of the manufacturing process.

Formation Pathway

The most cited pathway for the formation of this compound involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) as coupling agents. It is hypothesized that a reactive methylating species can be generated from the CDMT/NMM system, which then methylates the N-1 position of the pyrrolo[2,3-d]pyrimidine core of the pemetrexed molecule.

Quantification and Typical Levels

The levels of this compound in pemetrexed drug substance are typically low, with reported ranges between 0.05% and 0.5% as determined by High-Performance Liquid Chromatography (HPLC)[1]. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), necessitate the identification and qualification of impurities present at levels above a certain threshold, typically 0.10% or 0.15% for drug substances.

| Impurity | Typical Levels (%) | Regulatory Threshold (ICH Q3A/B) |

| This compound | 0.05 - 0.5 | Identification: ≥ 0.10% |

| Qualification: ≥ 0.15% | ||

| Table 1: Typical Levels and Regulatory Thresholds for this compound.[1][2][3] |

Experimental Protocols

Synthesis of this compound Reference Standard

A detailed understanding of an impurity requires its isolation and characterization, often necessitating its independent synthesis to serve as a reference standard for analytical methods. The following is a generalized protocol based on described synthetic routes[4].

Materials:

-

Pemetrexed

-

Methyl iodide

-

A suitable base (e.g., potassium carbonate)

-

An appropriate solvent (e.g., dimethylformamide - DMF)

Procedure:

-

Dissolve pemetrexed in the chosen solvent under an inert atmosphere.

-

Add the base to the solution and stir.

-

Slowly add methyl iodide to the reaction mixture.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product using column chromatography or preparative HPLC to obtain pure this compound.

-

Characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Analytical Method for Quantification of this compound

A validated, stability-indicating HPLC method is crucial for the accurate quantification of this compound in the drug substance.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both pemetrexed and this compound have significant absorbance (e.g., around 225-230 nm).

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

-

Injection Volume: 10-20 µL.

Method Validation:

The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Pharmacological and Toxicological Profile

The presence of this compound as an impurity raises questions about its potential impact on the overall pharmacological and toxicological profile of the drug product.

Putative Pharmacological Activity

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). The methylation at the N-1 position of the pyrrolo[2,3-d]pyrimidine ring in this compound could potentially alter its binding affinity to these target enzymes.

Recent studies on 6-methyl substituted pemetrexed analogs have shown that methylation on this heterocyclic core can significantly impact the molecule's interaction with folate transporters, such as the reduced folate carrier (RFC). This suggests that N-methylation could similarly affect the transport of the impurity into cancer cells and its subsequent intracellular activity. While direct comparative studies on the enzyme inhibitory and cytotoxic potency of this compound versus pemetrexed are not extensively available in the public domain, any alteration in its ability to inhibit the target enzymes would likely translate to a modified pharmacological profile.

Toxicological Considerations

The toxicological profile of any impurity is a critical aspect of drug safety assessment. Pemetrexed itself is known to cause dose-limiting toxicities, including myelosuppression and nephrotoxicity. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound based on available data:

-

H341: Suspected of causing genetic defects.

-

H360: May damage fertility or the unborn child.

-

H373: May cause damage to organs through prolonged or repeated exposure.

These classifications underscore the importance of controlling the levels of this compound in the final drug product to ensure patient safety. While specific toxicological studies on this compound are not widely published, the GHS classification suggests a potential for significant toxicity. The principle of controlling impurities to the lowest reasonably achievable level is therefore paramount.

Regulatory Perspective and Conclusion

Regulatory bodies worldwide have stringent requirements for the control of impurities in pharmaceutical products. The ICH guidelines Q3A(R2) and Q3B(R2) provide a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances and products, respectively. The presence of this compound must be monitored and controlled within the limits established during the drug development and registration process.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

The Antifolate Activity of Pemetrexed Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antifolate activity of pemetrexed and its derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals. Pemetrexed, a multi-targeted antifolate, has demonstrated significant clinical efficacy in the treatment of various cancers, including mesothelioma and non-small cell lung cancer.[1][2][3] Its mechanism of action involves the inhibition of several key enzymes in the folate metabolism pathway, leading to the disruption of DNA and RNA synthesis in cancer cells.[4][5] This guide delves into the quantitative analysis of the inhibitory activity of pemetrexed derivatives, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Mechanism of Action and Key Enzymatic Targets

Pemetrexed and its derivatives exert their cytotoxic effects by targeting crucial enzymes involved in folate-dependent metabolic processes. The primary targets are:

-

Thymidylate Synthase (TS): This enzyme is essential for the de novo synthesis of thymidylate, a precursor for DNA synthesis.

-

Dihydrofolate Reductase (DHFR): DHFR is responsible for reducing dihydrofolate to tetrahydrofolate, a vital cofactor for various metabolic reactions, including purine and thymidylate synthesis.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine biosynthesis pathway.

By inhibiting these enzymes, pemetrexed derivatives disrupt the supply of essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Analysis of Antifolate Activity

The antifolate activity of pemetrexed and its derivatives is quantified by determining their inhibitory potency against the target enzymes and their cytotoxic effects on cancer cell lines. This data is typically presented as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki).

Table 1: Enzyme Inhibition Constants (Ki) for Pemetrexed and its Pentaglutamate Derivative

| Compound | Target Enzyme | Ki (nmol/L) |

| Pemetrexed (monoglutamate) | Thymidylate Synthase (TS) | 1.3 ± 0.2 |

| Dihydrofolate Reductase (DHFR) | 7.2 ± 0.8 | |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 ± 7 | |

| Pemetrexed-pentaglutamate | Thymidylate Synthase (TS) | 0.013 ± 0.002 |

| Dihydrofolate Reductase (DHFR) | 1.9 ± 0.3 | |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 1.4 ± 0.2 |

Table 2: In Vitro Cytotoxicity (IC50) of Pemetrexed and Selected Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| Pemetrexed | L1210 | 30 | |

| Pemetrexed | CCRF-CEM | 40 | |

| 6-Methyl Pemetrexed | IGROV1 | >1000 | |

| 6-Methyl-5-des-pyrrolo-pemetrexed | IGROV1 | 1.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifolate activity of pemetrexed derivatives.

Enzyme Inhibition Assays

3.1.1. Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of TS by monitoring the conversion of dUMP to dTMP, which is coupled to the oxidation of NADPH, leading to a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human Thymidylate Synthase (TS)

-

Deoxyuridine monophosphate (dUMP)

-

N5,N10-Methylenetetrahydrofolate (CH2-THF)

-

NADPH

-

Dihydrofolate Reductase (DHFR) (as a coupling enzyme)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT, 10 mM MgCl2, and 75 mM KCl.

-

Pemetrexed derivatives (test compounds)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing dUMP, CH2-THF, NADPH, and DHFR in the assay buffer.

-

Add varying concentrations of the pemetrexed derivative to the wells of the microplate.

-

Initiate the reaction by adding the purified TS enzyme to each well.

-

Immediately monitor the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

-

The rate of NADPH oxidation is proportional to the TS activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.1.2. Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric Method)

This assay measures DHFR activity by monitoring the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human Dihydrofolate Reductase (DHFR)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, containing 150 mM KCl.

-

Pemetrexed derivatives (test compounds)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Add assay buffer, NADPH, and varying concentrations of the pemetrexed derivative to the wells of the microplate.

-

Initiate the reaction by adding DHF to each well.

-

Immediately add the purified DHFR enzyme to start the reaction.

-

Monitor the decrease in absorbance at 340 nm at regular intervals for a defined period at a constant temperature.

-

Calculate the rate of reaction from the linear portion of the absorbance curve.

-

Determine the IC50 value as described for the TS assay.

3.1.3. Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay (Spectrophotometric Method)

This assay determines GARFT activity by measuring the rate of 5,8-dideaza-tetrahydrofolate production in the presence of the inhibitor.

Materials:

-

Purified recombinant human Glycinamide Ribonucleotide Formyltransferase (GARFT)

-

α,β-Glycinamide Ribonucleotide (GAR)

-

10-Formyl-5,8-dideazafolate (10-CHO-DDF)

-

Assay Buffer: 0.1 M HEPES, pH 7.5

-

Pemetrexed derivatives (test compounds)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Prepare a reaction mixture containing GAR and 10-CHO-DDF in the assay buffer.

-

Add varying concentrations of the pemetrexed derivative to the wells and pre-incubate at 37°C.

-

Initiate the reaction by adding the purified GARFT enzyme.

-

Shake the plate for 5 seconds and record the absorbance changes at 295 nm at 15-second intervals for 20 minutes.

-

Calculate the initial slope for each drug concentration.

-

Determine the IC50 value from the dose-response curve.

Cell-Based Assays

3.2.1. Cell Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, MCF-7)

-

Complete cell culture medium

-

Pemetrexed derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pemetrexed derivatives for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vivo Efficacy Studies

3.3.1. Xenograft Mouse Model for Antitumor Activity

This protocol describes the evaluation of the antitumor efficacy of pemetrexed derivatives in a subcutaneous xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., A549, HCT116)

-

Matrigel (optional)

-

Pemetrexed derivatives (test compounds)

-

Vehicle control (e.g., saline, PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (typically 1-5 x 10^6 cells), optionally mixed with Matrigel, into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).

-

Administer the pemetrexed derivative at predetermined doses and schedules (e.g., intraperitoneal injection, oral gavage) to the treatment groups. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

Signaling Pathways and Visualizations

Pemetrexed and its derivatives induce apoptosis in cancer cells through the modulation of various signaling pathways.

Pemetrexed-Induced Apoptosis Signaling Pathway

Pemetrexed treatment can lead to the activation of both intrinsic and extrinsic apoptosis pathways. This involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases.

Folate Metabolism and Pemetrexed's Sites of Action

The following diagram illustrates the folate metabolism pathway and highlights the enzymes inhibited by pemetrexed.

Experimental Workflow for Screening Pemetrexed Derivatives

This diagram outlines a typical workflow for the screening and evaluation of novel pemetrexed derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Clinical activity of pemetrexed: a multitargeted antifolate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pemetrexed in front-line chemotherapy for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current data with pemetrexed (Alimta) in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Translational research with pemetrexed in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Discovery and Rationale of Tumor-Targeted 6-Methyl Substituted Pemetrexed

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed is a clinically significant antifolate therapeutic that targets key enzymes in purine and pyrimidine biosynthesis.[1][2] However, its broad uptake by both cancerous and healthy cells, primarily through the ubiquitously expressed reduced folate carrier (RFC), can lead to systemic toxicity.[3][4][5] This paper details the discovery of 6-methyl substituted pemetrexed analogs, a novel class of antifolates engineered for enhanced tumor selectivity. By introducing a methyl group at the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold, transport via RFC is abolished due to steric hindrance. Crucially, this modification preserves or enhances transport through the tumor-associated folate receptor (FR) and proton-coupled folate transporter (PCFT), which are often overexpressed in cancer cells. This strategic alteration maintains potent antiproliferative activity against tumor cells while significantly increasing selectivity over normal cells, presenting a promising avenue for developing more targeted and less toxic cancer chemotherapeutics.

Introduction: The Limitations of Pemetrexed and the Need for Tumor Targeting

Pemetrexed (Alimta®) is a multitargeted antifolate agent that disrupts folate-dependent metabolic processes essential for cell replication. It primarily inhibits thymidylate synthase (TS), with secondary inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), thereby blocking the synthesis of purine and pyrimidine nucleotides.

The clinical efficacy of pemetrexed is limited by its mechanism of cellular uptake. It enters cells via three main transporters: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs, including isoforms α and β). While PCFT and FRs are often overexpressed on the surface of various solid tumors and are considered tumor-selective, RFC is ubiquitously expressed in normal tissues. Pemetrexed's promiscuous transport via RFC contributes to dose-limiting toxicities. A long-standing goal in antifolate drug development has been to design compounds that selectively utilize tumor-expressed transporters like FRs and PCFT, thereby concentrating the cytotoxic effects within the tumor microenvironment and sparing healthy tissues.

The Innovative Leap: 6-Methyl Substitution for Transporter Selectivity

Systematic structure-activity relationship (SAR) studies on the pyrrolo[2,3-d]pyrimidine scaffold led to a pivotal discovery. Researchers hypothesized that introducing a methyl group at the unsubstituted 6-position of the pyrrole ring could create steric repulsion within the RFC binding site, thereby blocking transport. The objective was to achieve this blockade with minimal impact on the compound's interaction with the more tumor-selective FR and PCFT transporters. This minor structural modification proved to be an elegantly simple solution to achieve significant gains in tumor-targeting.

Quantitative Analysis of In Vitro Efficacy and Selectivity

The introduction of the 6-methyl group successfully shifted the transport dependency of the pemetrexed analogs. While the parent compounds (including pemetrexed, compound 1 ) showed promiscuous transport, the 6-methyl substituted analogs (5-8 ) uniformly lost their ability to be transported by RFC. This is evidenced by the dramatic increase in IC50 values for RFC-mediated cell inhibition to >1000 nM for all 6-methyl compounds. In contrast, inhibitory potencies against cells expressing FRα, FRβ, and PCFT were largely preserved or, in some cases, increased.

Table 1: Antiproliferative Activity (IC50, nM) of Pemetrexed Analogs

Data summarized from published studies. Compounds 1-4 are 6-desmethyl; Compounds 5-8 are their respective 6-methyl analogs.

| Compound | Target Cell Line | IC50 (nM) | 6-Methyl Analog | Target Cell Line | IC50 (nM) |

| 1 (Pemetrexed) | PC43-10 (RFC) | 7.7 | 5 | PC43-10 (RFC) | >1000 |

| R2/PCFT4 (PCFT) | 17 | R2/PCFT4 (PCFT) | 13 | ||

| RT16 (FRα) | 1.8 | RT16 (FRα) | 10 | ||

| D4 (FRβ) | 1.3 | D4 (FRβ) | 15 | ||

| KB (Tumor) | 3.9 | KB (Tumor) | 10.9 | ||

| IGROV1 (Tumor) | 26 | IGROV1 (Tumor) | 16 | ||

| IOSE 7576 (Normal) | >1000 | IOSE 7576 (Normal) | >1000 | ||

| 3 | PC43-10 (RFC) | 15.6 | 7 | PC43-10 (RFC) | >1000 |

| R2/PCFT4 (PCFT) | 21 | R2/PCFT4 (PCFT) | 16 | ||

| RT16 (FRα) | 990 | RT16 (FRα) | 2.5 | ||

| D4 (FRβ) | 1200 | D4 (FRβ) | 3.5 | ||

| KB (Tumor) | 242 | KB (Tumor) | 1.0 | ||

| IGROV1 (Tumor) | 230 | IGROV1 (Tumor) | 1.8 | ||

| IOSE 7576 (Normal) | 18 | IOSE 7576 (Normal) | >1000 |

Table 2: Transporter Selectivity Ratios

Selectivity Ratio = IC50 (RFC) / IC50 (Tumor Transporter). A higher ratio indicates greater selectivity for the tumor transporter over RFC.

| Compound | Selectivity for PCFT | Selectivity for FRα | Selectivity for FRβ |

| 5 | >130 | >100 | >66 |

| 6 | >15.5 | >20.5 | >383 |

| 7 | >62.5 | >395 | >285 |

| 8 | N/A (Abolished PCFT activity) | >10 | >20 |

The data clearly demonstrates that 6-methyl substitution promotes profound tumor selectivity. For instance, compounds 5, 7, and 8 were far more potent against IGROV1 ovarian cancer cells than their des-methyl counterparts, while remaining inert toward normal IOSE 7576 ovary cells.

Mechanism of Action and Pathway Inhibition

The primary mechanism of action for these antifolates is the inhibition of de novo purine biosynthesis. While pemetrexed and related analogs inhibit both GARFTase and AICARFTase, the 6-methyl substituted compounds were found to exclusively target GARFTase. This refined mechanism, combined with selective transport, contributes to their potent and targeted antitumor activity.

Experimental Protocols

Chemical Synthesis

The synthesis of 6-methyl substituted analogs was achieved through an extension of established SAR studies. The general approach involved introducing a methyl group at the 6-position of the pyrrole ring on the core 5-substituted 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine scaffold of existing antifolates like pemetrexed. For example, the synthesis of N-methyl impurity of pemetrexed has been documented involving the alkylation of a diester intermediate with methyl iodide in the presence of triethylamine, followed by saponification.

Cell Culture and Antiproliferation Assays

-

Cell Lines: A panel of human tumor cell lines (e.g., KB, IGROV1) and normal cells (IOSE 7576) were used. To assess transporter specificity, engineered cell lines were employed, including PC43-10 (expressing only RFC), R2/PCFT4 (expressing PCFT), RT16 (expressing FRα), and D4 (expressing FRβ).

-

Methodology: Cells were cultured in appropriate media under standard conditions. For proliferation assays, cells were seeded in 96-well plates and exposed to a range of drug concentrations for a continuous period (e.g., 72 hours). Cell viability was typically assessed using a colorimetric method such as the MTT assay. The concentration of the drug that inhibited cell growth by 50% (IC50) was determined by nonlinear regression analysis of the dose-response curves.

Molecular Modeling

Computational molecular modeling was used to elucidate the mechanism for the loss of RFC transport. Docking studies of the 6-methyl analogs into the scaffold binding site of a model of the human RFC protein revealed that the added 6-methyl moiety results in significant steric repulsion, thereby preventing effective binding and subsequent transport.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methyl Pemetrexed: A Technical Overview in the Context of Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl pemetrexed is recognized primarily as a process-related impurity formed during the synthesis of pemetrexed, a multitargeted antifolate agent widely used in the treatment of various cancers, including non-small cell lung cancer and malignant mesothelioma.[1][2] While direct and extensive studies on the independent biological activity of this compound in cancer cell lines are not widely available in published literature, its structural similarity to pemetrexed suggests a potential for analogous mechanisms of action. This guide provides a comprehensive overview of the known information regarding this compound, alongside a detailed exploration of the well-documented effects of its parent compound, pemetrexed, in cancer cell line studies. This information is intended to serve as a valuable resource for researchers encountering this impurity and for those investigating the structure-activity relationships of pemetrexed analogs.

This compound: Structure and Synthesis

This compound is characterized by the methylation of the N1-nitrogen of the pyrrolo[2,3-d]pyrimidine ring of the pemetrexed molecule.[2] Its formation is often associated with the use of specific reagents during the synthesis of pemetrexed.[2]

Inferred Biological Activity of this compound

Given the structural conservation of the core pharmacophore, it is hypothesized that this compound may exhibit antifolate activity, similar to pemetrexed. The primary mechanism of action of pemetrexed involves the inhibition of several key enzymes in the folate pathway, which are crucial for the de novo synthesis of purine and pyrimidine nucleotides, the essential building blocks of DNA and RNA.[3]

The primary targets of pemetrexed are:

-

Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

-

Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon metabolism.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): Involved in the de novo purine synthesis pathway.

-

Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT): Another key enzyme in the purine synthesis pathway.

Inhibition of these enzymes by pemetrexed leads to the depletion of nucleotide pools, resulting in the arrest of DNA synthesis and, ultimately, cell death in rapidly proliferating cancer cells. It is plausible that this compound could interact with these same targets, although likely with different potency and selectivity.

Pemetrexed in Cancer Cell Line Studies: A Quantitative Overview

The following tables summarize the cytotoxic effects of pemetrexed across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | 4.653 | 24 | |

| A549 | Non-Small Cell Lung Cancer | 1.861 | 48 | |

| PC-9 | Non-Small Cell Lung Cancer | Varies (Dose-dependent decrease in viability) | Not Specified | |

| PC9-RE | Erlotinib-Resistant NSCLC | Varies (Dose-dependent decrease in viability) | Not Specified | |